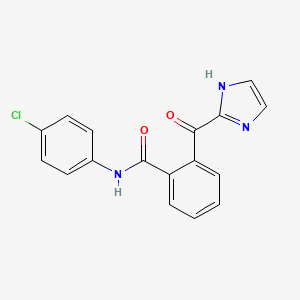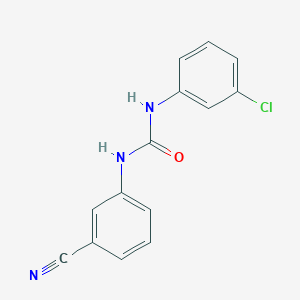
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential use as an anti-cancer drug. It is a member of the class of compounds known as histone deacetylase (HDAC) inhibitors, which have been shown to have anti-tumor effects through the regulation of gene expression.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide involves the inhibition of HDAC enzymes, which are responsible for the deacetylation of histone proteins. By inhibiting HDAC enzymes, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression. These changes in gene expression can lead to anti-tumor effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum, and to have anti-inflammatory effects in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One advantage of using N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide in lab experiments is that it is a well-characterized compound that has been extensively studied for its anti-tumor effects. However, one limitation of using N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide is that it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for the study of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide and other HDAC inhibitors. For example, researchers could investigate the use of HDAC inhibitors in combination with other anti-cancer drugs, or explore the potential use of HDAC inhibitors in the treatment of other diseases such as malaria and inflammatory bowel disease. Additionally, researchers could investigate the development of more selective HDAC inhibitors that have fewer off-target effects.
合成法
The synthesis of N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-(1H-imidazol-2-yl)acetic acid to form the intermediate N-(4-chlorophenyl)-2-(1H-imidazol-2-yl)acetamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide.
科学的研究の応用
N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide has been extensively studied for its potential use as an anti-cancer drug. HDAC inhibitors like N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide have been shown to have anti-tumor effects through the regulation of gene expression. Specifically, HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRBUMXGTPIIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355285 |
Source


|
| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide | |
CAS RN |
62366-98-7 |
Source


|
| Record name | Benzamide, N-(4-chlorophenyl)-2-(1H-imidazol-2-ylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5761342.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)


![5-nitro-2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5761393.png)
![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)